molecular formula C19H19FN4O3S B2867605 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide CAS No. 946201-92-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide

Cat. No.: B2867605
CAS No.: 946201-92-9
M. Wt: 402.44
InChI Key: NJWXEQLKYLGSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Pyrimidine Derivative : Associated with various pharmacological effects.
  • Fluorobenzene Moiety : Enhances lipophilicity and may improve bioavailability.

This structural combination suggests that the compound could exhibit significant biological activity, making it a candidate for further investigation in the pharmaceutical field.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may:

  • Inhibit Enzymatic Activity : By binding to enzymes or receptors, it can alter their function, leading to therapeutic effects.
  • Disrupt Cellular Processes : This disruption can result in the inhibition of cancer cell growth or reduction of inflammation.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance:

  • In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HT-29) cells. The antiproliferative activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (µM)
PIB-SOMCF70.5
PIB-SOHT-290.7
CA-4MCF70.3

Mechanistic Studies

Studies have also explored the mechanisms through which these compounds exert their effects:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Cytoskeleton Disruption : By binding to β-tubulin, these compounds can disrupt microtubule formation, which is critical for cell division .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study evaluating the antiproliferative effects of various sulfonamide derivatives reported significant inhibition of cell growth across multiple cancer cell lines. The study highlighted that modifications in the chemical structure could enhance potency against specific targets.

Study 2: In Vivo Efficacy in Tumor Models

In vivo experiments using chick chorioallantoic membrane tumor assays demonstrated that certain derivatives effectively blocked angiogenesis and tumor growth, comparable to established agents like combretastatin A-4 (CA-4). These findings suggest potential clinical applications for this compound as an anticancer agent .

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWXEQLKYLGSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.